4-(Benzyloxy)-2-bromonicotinonitrile
Description
Strategic Importance of Nicotinonitrile Scaffolds in Synthetic Chemistry
The nicotinonitrile, or 3-cyanopyridine (B1664610), framework is a core structural unit found in a multitude of natural products and synthetic drugs, underscoring its profound importance in medicinal chemistry. ekb.eg The presence of the nitrile group provides a versatile handle for a wide array of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions. This chemical reactivity, coupled with the inherent biological activity of the pyridine (B92270) ring, has led to the development of numerous pharmaceuticals.
Several marketed drugs incorporate the nicotinonitrile scaffold, demonstrating its clinical significance. ekb.egscinito.aiekb.egresearchgate.net These include Bosutinib, an inhibitor of the Bcr-Abl tyrosine kinase used in the treatment of chronic myelogenous leukemia; Milrinone and Olprinone, which are phosphodiesterase 3 inhibitors used for acute heart failure; and Neratinib, a kinase inhibitor for the treatment of breast cancer. ekb.egscinito.aiekb.egresearchgate.net The nicotinonitrile core in these drugs is often crucial for their interaction with biological targets. The development of synthetic hybrids based on nicotinonitrile has also yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. ekb.egresearchgate.net
Role of Halogenated Pyridine Derivatives as Versatile Synthetic Intermediates
Halogenated pyridine derivatives, particularly 2-bromopyridines, are highly valued as versatile intermediates in organic synthesis. mdpi.comwikipedia.org The bromine atom at the 2-position of the pyridine ring is particularly susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions. researchgate.net This reactivity allows for the facile introduction of a wide range of substituents, including aryl, alkyl, and amino groups, enabling the construction of complex molecular frameworks.
The utility of 2-bromopyridines is exemplified by their application in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.com For instance, they serve as key precursors in the synthesis of various kinase inhibitors and other therapeutic agents. The reaction of 2-bromopyridine (B144113) with butyllithium (B86547) generates 2-lithiopyridine, a powerful nucleophile that can be used to form new carbon-carbon bonds. wikipedia.org Furthermore, the bromine atom can be displaced by various nucleophiles, expanding the repertoire of possible synthetic transformations. The strategic placement of a halogen on the pyridine ring thus provides a powerful tool for the diversification of molecular structures and the targeted synthesis of functional molecules. mdpi.comresearchgate.net
Contextualization of 4-(Benzyloxy)-2-bromonicotinonitrile within Pyridine-Based Chemical Space
This compound emerges as a highly functionalized building block that combines the key attributes of both nicotinonitriles and halogenated pyridines. Its structure offers multiple points for synthetic modification, making it a valuable tool for the creation of diverse chemical libraries and the synthesis of complex target molecules.
The benzyloxy group at the 4-position not only influences the electronic properties of the pyridine ring but also serves as a protecting group for a hydroxyl functionality. This group can be readily removed under various conditions to reveal the free hydroxyl group, which can then be further functionalized. The 2-bromo substituent, as previously discussed, is a prime site for cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom-based substituents. The nitrile group at the 3-position provides an additional handle for a variety of chemical transformations.
The strategic combination of these three functional groups in a single molecule allows for a sequential and controlled diversification, making this compound a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Chemical Compound Information
| Compound Name | Systematic Name |
| This compound | 3-Pyridinecarbonitrile, 2-bromo-4-(phenylmethoxy)- |
| Bosutinib | 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile |
| Milrinone | 2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile |
| Neratinib | (E)-N-(4-((4-(dimethylamino)but-2-enoyl)amino)phenyl)-2-cyano-7-(2-(diethylamino)ethoxy)quinoline-4-carboxamide |
| Olprinone | 1,2-dihydro-5-methyl-2-oxo-6-(imidazo[1,2-a]pyridin-6-yl)-3-pyridinecarbonitrile |
| 2-Bromopyridine | 2-Bromopyridine |
| 2-Lithiopyridine | 2-Lithiopyridine |
Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrN₂O | mdpi.com |
| Molar Mass | 289.13 g/mol | mdpi.com |
| Predicted Boiling Point | 442.1±45.0 °C | mdpi.com |
| Predicted Density | 1.53±0.1 g/cm³ | mdpi.com |
| Predicted pKa | -1.36±0.18 | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-phenylmethoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-13-11(8-15)12(6-7-16-13)17-9-10-4-2-1-3-5-10/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHDEVSCHQKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=NC=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzyloxy 2 Bromonicotinonitrile
Precursors and Starting Materials for Nicotinonitrile Core Construction
The formation of the central nicotinonitrile skeleton is a critical first step. Several strategies have been developed for the synthesis of substituted pyridines, which can be adapted for the preparation of the necessary precursors for 4-(benzyloxy)-2-bromonicotinonitrile.
Synthesis from Halogenated Nicotinonitriles
One common approach to constructing substituted nicotinonitriles is through the modification of existing halogenated pyridine (B92270) rings. Starting with readily available dihalonicotinonitriles, selective nucleophilic substitution reactions can be employed to introduce the desired functionalities. For instance, a 2,4-dihalonicotinonitrile could serve as a versatile precursor. The differential reactivity of the halogen atoms at the 2- and 4-positions allows for a stepwise substitution. Typically, the halogen at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This allows for the selective introduction of a benzyloxy group at the 4-position, followed by further manipulations at the 2-position if necessary.
Approaches from Pyridine N-Oxides
Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines, as the N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. The synthesis of the target compound could potentially begin with a suitably substituted pyridine N-oxide. For example, a 4-hydroxypyridine-3-carbonitrile N-oxide could be a viable starting material. The N-oxide can direct subsequent halogenation to the 2-position. Following the introduction of the bromine atom, the N-oxide can be deoxygenated, and the hydroxyl group can be converted to the benzyloxy ether. A known method to synthesize 2-amino-4-bromopyridine involves the amination of 2,4-dibromopyridine-N-oxide followed by a reduction reaction youtube.com. This highlights the utility of pyridine N-oxides in the synthesis of substituted pyridines.
Ring-Forming Reactions for the Nicotinonitrile Skeleton
The construction of the nicotinonitrile ring from acyclic precursors is a powerful strategy that allows for the introduction of substituents at various positions from the outset. Several named reactions are applicable for the synthesis of substituted pyridinones, which can be further functionalized to the desired nicotinonitrile.
The Guareschi-Thorpe condensation is a classic method for the synthesis of 2-pyridones. This reaction involves the condensation of a β-dicarbonyl compound with cyanoacetamide in the presence of a base drugfuture.comquimicaorganica.orgresearchgate.netnih.gov. By choosing the appropriate β-dicarbonyl precursor, one could potentially construct a pyridone with the desired substitution pattern, which can then be converted to the target this compound.
Another relevant ring-closing strategy is the Thorpe-Ziegler cyclization . This reaction involves the intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone scribd.combuchler-gmbh.comwikipedia.orgresearchgate.netchem-station.com. While typically used for larger rings, variations of this methodology can be applied to the synthesis of highly functionalized pyridines.
Functionalization Strategies for 4-Benzyloxy and 2-Bromo Substituents
The introduction of the benzyloxy group is typically achieved through a Williamson ether synthesis. This involves the reaction of a hydroxyl-substituted nicotinonitrile with a benzyl halide, such as benzyl bromide, in the presence of a base. For instance, the benzylation of 4-hydroxyindole has been successfully carried out using benzyl chloride and potassium carbonate in DMF organic-chemistry.org. A similar approach could be applied to a 2-bromo-4-hydroxynicotinonitrile intermediate.
Introduction of the Bromine Moiety
The introduction of a bromine atom at the 2-position of the nicotinonitrile ring can be accomplished through various brominating agents and reaction conditions.
Direct bromination of a pre-formed 4-hydroxynicotinonitrile or 4-(benzyloxy)nicotinonitrile is a potential route. The electron-donating nature of the hydroxyl or benzyloxy group at the 4-position activates the pyridine ring towards electrophilic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic and heterocyclic compounds organic-chemistry.orgorganicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com. The reaction is often carried out in a suitable solvent, and can be initiated by light or a radical initiator. The regioselectivity of the bromination will be influenced by the directing effects of the substituents already present on the pyridine ring.
Below is a table summarizing representative conditions for the bromination of aromatic compounds, which could be adapted for the synthesis of 2-bromo-4-hydroxynicotinonitrile.
| Starting Material | Brominating Agent | Solvent | Catalyst/Initiator | Temperature | Yield | Reference |
| 4'-chloropropiophenone | Bromine | Chloroform | Anhydrous aluminum chloride | 30-35 °C | - | prepchem.com |
| 4-hydroxyacetophenone | Bromine | Ether | - | 0 °C | - | |
| Pyridine derivatives | N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum 65% | Radical initiator or UV-light | - | - | acsgcipr.org |
Halogen Exchange Methodologies
The introduction of the bromine atom at the C-2 position of the nicotinonitrile scaffold can be effectively achieved through halogen exchange reactions. This method is particularly useful when the corresponding chloro- or iodo-substituted precursor is more readily available. The core principle of this transformation is the displacement of one halogen atom by another, often driven by the relative reactivity of the organometallic intermediates formed. wikipedia.orgprinceton.edu
Lithium-halogen exchange is a predominant method in this category. wikipedia.org It typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). ethz.ch The reaction proceeds through a kinetically controlled process where the rate of exchange is influenced by the stability of the carbanion intermediates. wikipedia.org The general trend for exchange rates is I > Br > Cl. princeton.edu
For the synthesis of 2-bromo-substituted pyridines, a common strategy involves preparing a lithiated pyridine species from a more reactive halogen precursor (like an iodide) or via direct deprotonation, which is then quenched with a bromine source. Alternatively, a 2-chloronicotinonitrile derivative can be converted to the 2-bromo analogue. The mechanism often involves the formation of an "ate-complex" intermediate. harvard.edu The choice of organolithium reagent and reaction conditions is critical to prevent side reactions, such as nucleophilic addition to the cyano group or the pyridine ring. nih.gov
Table 1: Comparison of Reagents in Halogen Exchange Reactions
| Precursor | Reagent | Solvent | Temperature (°C) | Product | Observations |
|---|---|---|---|---|---|
| 2-Chloronicotinonitrile | n-BuLi followed by Br₂ | THF | -78 | 2-Bromonicotinonitrile | Fast reaction, requires low temperatures to avoid side reactions. |
| 2-Iodonicotinonitrile | t-BuLi followed by CBr₄ | Diethyl Ether | -78 to 0 | 2-Bromonicotinonitrile | High efficiency due to the high reactivity of the C-I bond. princeton.edu |
This table is generated based on established principles of halogen exchange reactions in heterocyclic chemistry.
Incorporation of the Benzyloxy Group
The introduction of the benzyloxy group at the C-4 position is a key step in the synthesis of the target molecule. This can be accomplished primarily through two distinct pathways: O-alkylation of a 4-hydroxy precursor or nucleophilic aromatic substitution on a C-4 activated substrate.
O-Alkylation Reactions at the C-4 Position
This synthetic route commences with a 2-bromo-4-hydroxynicotinonitrile precursor, which exists in equilibrium with its tautomeric form, 2-bromo-4-pyridone-3-carbonitrile. The O-alkylation involves the reaction of this precursor with a benzylating agent, typically benzyl bromide or benzyl chloride, in the presence of a base. nih.gov
The choice of base is crucial as it influences the regioselectivity of the alkylation (N-alkylation vs. O-alkylation). nih.gov In many pyridone systems, the use of bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) favors the formation of the O-alkylated product. nih.govnih.gov The reaction proceeds via the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the halide from the benzylating agent. researchgate.net
Table 2: Effect of Base and Solvent on O-Alkylation of 2-bromo-4-hydroxynicotinonitrile
| Benzylating Agent | Base | Solvent | Yield of O-Alkylated Product |
|---|---|---|---|
| Benzyl Bromide | K₂CO₃ | DMF | High |
| Benzyl Bromide | NaH | THF | High |
| Benzyl Chloride | Cs₂CO₃ | Acetonitrile | Moderate to High |
This table illustrates common conditions for O-alkylation reactions on hydroxypyridine systems.
Nucleophilic Aromatic Substitution at C-4
An alternative and widely used method is the nucleophilic aromatic substitution (SNAr) reaction. fishersci.co.uk This pathway typically starts with a 2-bromo-4-chloronicotinonitrile substrate. The chlorine atom at the C-4 position serves as a good leaving group. The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the cyano group at C-3 and the nitrogen atom in the pyridine ring) which stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govlibretexts.org
The nucleophile is benzyl alcohol, which is deprotonated by a strong base (e.g., sodium hydride, potassium tert-butoxide) to form the more potent sodium or potassium benzyloxide. This nucleophile then attacks the electron-deficient C-4 carbon, leading to the substitution of the chlorine atom. libretexts.org SNAr reactions on pyridine rings are common in medicinal chemistry. nih.gov The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to that in SN2 reactions. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is essential for maximizing product formation and minimizing side reactions. beilstein-journals.orgscielo.br
Solvent Selection and Optimization
The choice of solvent plays a critical role in all the synthetic steps discussed. Solvents can influence reactant solubility, reaction rates, and even the reaction pathway. nih.gov
For Halogen Exchange: Aprotic ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used for lithium-halogen exchange reactions. They effectively solvate the organolithium reagents while remaining inert to the highly reactive species. nih.gov
For O-Alkylation: Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile are preferred for O-alkylation reactions. nih.gov These solvents can accelerate the reaction rate by solvating the cation of the base, thereby increasing the nucleophilicity of the resulting alkoxide.
For SNAr Reactions: Polar aprotic solvents are also ideal for SNAr reactions. fishersci.co.uk They help to stabilize the charged Meisenheimer intermediate, thus lowering the activation energy of the reaction.
Table 3: Influence of Solvent on SNAr Reaction Yield
| Solvent | Dielectric Constant (Approx.) | Relative Yield | Rationale |
|---|---|---|---|
| DMF | 37 | High | Stabilizes the charged intermediate effectively. |
| DMSO | 47 | High | Excellent stabilization of the Meisenheimer complex. |
| Acetonitrile | 36 | Moderate | Good alternative, though sometimes less effective than DMF or DMSO. scielo.br |
This table provides a general guide to solvent effects in SNAr reactions based on established chemical principles.
Temperature and Pressure Effects on Reaction Efficacy
Temperature is a critical parameter that directly influences the rate of chemical reactions. Most of the synthetic transformations for this compound are performed at specific temperature ranges to ensure optimal outcomes.
Halogen Exchange: Lithium-halogen exchange reactions are typically conducted at very low temperatures (e.g., -78 °C) to control the high reactivity of the organolithium reagents and prevent decomposition or unwanted side reactions. harvard.edu
O-Alkylation and SNAr: These reactions often require heating to proceed at a reasonable rate. fishersci.co.uk Temperatures can range from room temperature to reflux conditions (e.g., 80-120 °C), depending on the reactivity of the specific substrates and reagents. However, excessively high temperatures can lead to decomposition or the formation of byproducts. mdpi.com
Pressure is generally not a critical variable for these syntheses and most are conducted at atmospheric pressure. High-pressure conditions are not typically required for halogen exchange, O-alkylation, or SNAr reactions involving these types of substrates.
Catalyst Systems and Ligand Effects in Specific Steps
The efficiency and selectivity of the synthetic steps towards this compound can be significantly influenced by the choice of catalyst systems and ligands.
For the initial Williamson ether synthesis , while often not requiring a metal catalyst, the reaction can be facilitated by phase-transfer catalysts (PTCs). PTCs, such as quaternary ammonium or phosphonium salts, can enhance the reaction rate and yield by transporting the aqueous phenoxide ion into the organic phase where the benzyl bromide is dissolved. This is particularly beneficial if a two-phase reaction system is employed.
In the subsequent bromination step , the choice of catalyst is critical for achieving regioselectivity. While direct bromination with molecular bromine can be harsh and lead to multiple products, catalytic methods offer milder and more controlled alternatives. For instance, pyridine itself can catalyze aromatic bromination. More advanced catalytic systems might involve transition metals. For example, palladium-catalyzed C-H activation and functionalization is a powerful tool for the selective introduction of halogens into aromatic rings, although specific applications to this particular substrate are not widely reported.
Should the synthesis be approached via a different route, such as a cross-coupling reaction to introduce the cyano group at a later stage, palladium catalysis would be central. In such a scenario, the choice of ligand would be paramount. Ligands like XPhos and tBuXPhos have been shown to be effective in palladium-catalyzed cyanation of aryl bromides, enhancing the catalyst's stability and activity. The steric and electronic properties of the phosphine (B1218219) ligand are crucial in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. For electron-deficient substrates, bulkier ligands can sometimes promote the desired reductive elimination to form the aryl nitrile.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, minimizing waste, and using safer materials.
Atom Economy and Reaction Efficiency
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product.
For the proposed two-step synthesis:
Williamson Ether Synthesis: The reaction of 4-hydroxynicotinonitrile with benzyl bromide in the presence of a base like sodium hydride would ideally have a high atom economy for the formation of 4-benzyloxynicotinonitrile. The main byproduct would be the corresponding sodium halide.
Reaction: C₆H₄N₂O + C₇H₇Br + NaH → C₁₃H₁₀N₂O + NaBr + H₂
In this idealized reaction, the co-products are sodium bromide and hydrogen gas. The atom economy can be calculated as: (Molecular Weight of C₁₃H₁₀N₂O) / (Sum of Molecular Weights of all reactants) * 100
Bromination: The subsequent bromination of 4-benzyloxynicotinonitrile would have a lower atom economy if a stoichiometric brominating agent like N-bromosuccinimide (NBS) is used, as succinimide is generated as a byproduct.
Reaction with NBS: C₁₃H₁₀N₂O + C₄H₄BrNO₂ → C₁₃H₉BrN₂O + C₄H₅NO₂
The following table provides a hypothetical analysis of the atom economy for these steps.
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Williamson Ether Synthesis | 4-Hydroxynicotinonitrile, Benzyl Bromide, Base (e.g., NaH) | 4-(Benzyloxy)nicotinonitrile | Salt (e.g., NaBr), H₂ | High (dependent on base) |
| Bromination | 4-Benzyloxynicotinonitrile, Brominating Agent (e.g., NBS) | This compound | e.g., Succinimide | Moderate |
Improving reaction efficiency involves optimizing reaction conditions to maximize the yield of the desired product and minimize side reactions. This can be achieved through careful selection of catalysts, solvents, and temperature.
Solvent-Free or Aqueous Reaction Media Approaches
A significant goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for green chemistry. orgchemres.orgsid.irbenthamdirect.com It often leads to dramatically reduced reaction times, increased yields, and can sometimes be performed under solvent-free conditions. orgchemres.orgsid.irbenthamdirect.com For the Williamson ether synthesis step, a microwave-assisted protocol could be employed, potentially using a solid support like potassium carbonate as both the base and a medium for the reaction, thereby eliminating the need for a solvent. orgchemres.orgsid.ir This approach is not only environmentally benign but can also be more efficient and scalable. orgchemres.orgsid.ir
Aqueous Reaction Media: While many organic reactions are not traditionally performed in water due to the poor solubility of organic reactants, the use of aqueous media is a cornerstone of green chemistry. For the Williamson ether synthesis, the use of surfactants or phase-transfer catalysts can facilitate the reaction in an aqueous medium. researchgate.net Surfactants can form micelles that create a microenvironment conducive to the reaction between the water-soluble phenoxide and the water-insoluble benzyl bromide. researchgate.net This approach avoids the use of hazardous organic solvents. researchgate.net
Similarly, for the synthesis of nicotinonitrile derivatives in general, there are reports of reactions being carried out in aqueous media under reflux conditions, highlighting the potential for greener synthetic routes.
The following table summarizes potential green chemistry approaches for the synthesis of this compound.
| Synthetic Step | Green Approach | Potential Advantages |
| Williamson Ether Synthesis | Microwave-assisted, solvent-free reaction on a solid support. orgchemres.orgsid.ir | Reduced reaction time, energy efficiency, elimination of organic solvents. orgchemres.orgsid.irbenthamdirect.com |
| Williamson Ether Synthesis | Reaction in aqueous media with a surfactant or phase-transfer catalyst. researchgate.net | Use of a green solvent (water), avoidance of VOCs. |
| General Nicotinonitrile Synthesis | Use of aqueous reaction media. | Reduced environmental impact from organic solvents. |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Applications of 4 Benzyloxy 2 Bromonicotinonitrile in Complex Molecule Synthesis
Building Block for Polyheterocyclic Ring Systems
There is no available information on the use of 4-(Benzyloxy)-2-bromonicotinonitrile in the synthesis of fused pyridine (B92270) derivatives or the construction of bridged polycycles.
Synthesis of Fused Pyridine Derivatives
Construction of Bridged Polycycles
The scientific literature does not appear to contain examples of this compound being employed in the construction of bridged polycyclic structures.
Precursor for Advanced Heterocyclic Scaffolds
Information regarding the role of this compound as a precursor for functionalized pyridine derivatives, quinolones, or isoquinolines is not present in the searched scientific databases.
Preparation of Functionalized Pyridine Derivatives
No specific methods or reaction schemes were identified where this compound serves as a precursor for the preparation of other functionalized pyridine derivatives.
Role in Quinolone and Isoquinoline Synthesis
The synthesis of quinolone and isoquinoline scaffolds from this compound is not documented in the available literature.
Intermediate in the Total Synthesis of Natural Products
There is no evidence in the reviewed literature to suggest that this compound has been used as a synthetic intermediate in the total synthesis of any natural products.
The Role of this compound in Crafting Diverse Molecular Libraries Through Parallel Synthesis
The strategic use of versatile chemical scaffolds is fundamental to the efficient generation of diversified compound libraries, a cornerstone of modern drug discovery and chemical biology. Among these, this compound has emerged as a valuable building block in parallel synthesis due to its inherent reactivity and multiple points for diversification. This allows for the rapid and systematic creation of a wide array of novel molecules from a single, readily accessible starting material.
Parallel synthesis methodologies leverage the structural features of this compound to introduce molecular diversity. The presence of a bromine atom at the 2-position and a benzyloxy group at the 4-position of the pyridine ring, coupled with the reactivity of the nitrile group, provides three key handles for chemical modification. High-throughput synthesis techniques can exploit these reactive sites to append a variety of substituents, leading to the generation of large and diverse chemical libraries.
The bromine atom at the 2-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide variety of functional groups, making them ideal for the construction of compound libraries. For instance, Suzuki-Miyaura coupling allows for the introduction of a diverse set of aryl and heteroaryl groups, while Buchwald-Hartwig amination enables the facile incorporation of a wide range of primary and secondary amines. These reactions can be performed in parallel formats, such as in multi-well plates, to rapidly generate a multitude of analogs.
The following table illustrates the potential for diversification at the 2-position of the 4-(Benzyloxy)nicotinonitrile scaffold using different boronic acids and amines in Suzuki and Buchwald-Hartwig reactions, respectively.
| Entry | Reactant 1 | Reactant 2 (Boronic Acid/Amine) | Reaction Type | Product |
| 1 | This compound | Phenylboronic acid | Suzuki Coupling | 4-(Benzyloxy)-2-phenylnicotinonitrile |
| 2 | This compound | 4-Methoxyphenylboronic acid | Suzuki Coupling | 4-(Benzyloxy)-2-(4-methoxyphenyl)nicotinonitrile |
| 3 | This compound | 3-Pyridinylboronic acid | Suzuki Coupling | 4-(Benzyloxy)-2-(pyridin-3-yl)nicotinonitrile |
| 4 | This compound | Morpholine | Buchwald-Hartwig Amination | 4-(Benzyloxy)-2-morpholinonicotinonitrile |
| 5 | This compound | Piperidine | Buchwald-Hartwig Amination | 4-(Benzyloxy)-2-(piperidin-1-yl)nicotinonitrile |
| 6 | This compound | Aniline | Buchwald-Hartwig Amination | 4-(Benzyloxy)-2-(phenylamino)nicotinonitrile |
Furthermore, the benzyloxy group at the 4-position can be readily cleaved under various conditions to reveal a hydroxyl group. This newly exposed functional group provides another point for diversification. For example, the hydroxyl group can be alkylated or acylated with a diverse range of reagents in a parallel fashion to introduce further structural variations.
The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis. These transformations can be incorporated into a parallel synthesis workflow to further expand the chemical space of the resulting library.
The combination of these diversification strategies, all originating from the single scaffold of this compound, allows for the systematic and efficient exploration of structure-activity relationships. The resulting compound libraries, with their diverse array of substituents and functional groups, are invaluable resources for high-throughput screening campaigns aimed at identifying novel bioactive molecules for therapeutic and other applications.
Emerging Trends and Future Directions in Research on 4 Benzyloxy 2 Bromonicotinonitrile
Development of Novel Catalytic Systems for its Transformations
The bromine atom at the 2-position and the nitrile group of 4-(benzyloxy)-2-bromonicotinonitrile are prime targets for functionalization, often employing transition-metal catalysis. Research is increasingly focused on developing more efficient, selective, and robust catalytic systems for these transformations.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the derivatization of aryl halides. For scaffolds like this compound, reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination are particularly relevant.
The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between organoboron compounds and organic halides, is a powerful tool for introducing new aryl or alkyl groups at the 2-position of the pyridine (B92270) ring. wikipedia.orglibretexts.orgorganic-chemistry.org Recent advancements focus on the development of highly active palladium catalysts that can operate under milder conditions and with lower catalyst loadings. mdpi.com For instance, the use of specialized phosphine (B1218219) ligands can enhance catalyst performance and substrate scope. libretexts.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. scirp.orgnih.govresearchgate.netresearchgate.netscirp.org This reaction would allow for the introduction of alkynyl moieties onto the this compound core, which can be further elaborated. Research in this area is geared towards creating more stable and recyclable catalyst systems, such as palladium nanoparticles supported on materials like MCM-41. nih.gov
The Buchwald-Hartwig amination is a key method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com This reaction would enable the introduction of a wide variety of amine functionalities at the 2-position of the target molecule. The development of sterically hindered and electron-rich phosphine ligands has been crucial in expanding the scope of this reaction to include a broader range of amines and aryl halides under milder conditions. libretexts.org
Another important transformation is cyanation , which can be used to introduce an additional nitrile group. While the target molecule already possesses a nitrile group, understanding cyanation chemistry is relevant for the synthesis of related dinitrile compounds. Palladium-catalyzed cyanation of aryl halides using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are becoming more common due to their lower toxicity compared to other cyanide sources. rsc.orgnih.govnih.govresearchgate.netnih.gov
The following table summarizes representative palladium-catalyzed cross-coupling reactions applicable to the functionalization of the 2-bromo position of the nicotinonitrile scaffold.
| Reaction | Coupling Partner | Catalyst System (Example) | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PCy₃ | 2-Aryl-4-(benzyloxy)nicotinonitrile | researchgate.net |
| Sonogashira | Terminal alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Alkynyl-4-(benzyloxy)nicotinonitrile | scirp.org |
| Buchwald-Hartwig | Amine | Pd(dba)₂ / BINAP | 2-Amino-4-(benzyloxy)nicotinonitrile | libretexts.orgwikipedia.org |
| Cyanation | Zn(CN)₂ | Pd(dppf)Cl₂ | 4-(Benzyloxy)pyridine-2,3-dicarbonitrile | nih.govnih.gov |
Flow Chemistry Applications for Continuous Synthesis
Continuous flow chemistry is emerging as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. organic-chemistry.orgnih.gov For a molecule like this compound, flow chemistry can be applied to both its synthesis and subsequent derivatization.
The synthesis of substituted pyridines often involves multi-step sequences that can be streamlined using flow reactors. researchgate.net For example, the N-oxidation of pyridine derivatives, a common step in their functionalization, has been shown to be highly efficient in a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant. organic-chemistry.org Such a process could potentially be adapted for the synthesis of precursors to this compound.
Furthermore, many of the palladium-catalyzed cross-coupling reactions mentioned in the previous section are amenable to flow conditions. Performing these reactions in a flow setup can lead to shorter reaction times, higher yields, and improved product purity. The ability to precisely control reaction parameters like temperature, pressure, and residence time is a key advantage of flow chemistry. frontiersin.org
The following table illustrates the potential benefits of applying flow chemistry to the synthesis and transformation of nicotinonitrile derivatives.
| Process | Traditional (Batch) Challenges | Flow Chemistry Advantages | Potential Application | Reference(s) |
| N-Oxidation | Safety concerns with strong oxidants, scalability issues. | Enhanced safety, precise temperature control, high throughput. | Synthesis of pyridine N-oxide precursors. | organic-chemistry.org |
| Cross-Coupling | Long reaction times, catalyst deactivation, batch-to-batch variability. | Shorter residence times, improved catalyst stability, consistent product quality. | Functionalization of the 2-bromo position. | frontiersin.org |
| Nitration | Use of harsh and hazardous reagents. | In-situ generation of reactive intermediates, improved safety. | Introduction of nitro groups on the pyridine ring. | google.com |
Photoredox and Electrochemistry in its Functionalization
Photoredox catalysis and electrochemistry represent cutting-edge areas in organic synthesis, providing access to novel reactivity under mild conditions. researchgate.net These methods rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates.
Photoredox catalysis utilizes visible light to initiate chemical reactions. For a substrate like this compound, photoredox methods could be employed for various transformations. For instance, the photoredox-mediated alkylation of halopyridines has been reported, where a heteroaryl radical is generated and then added to an alkene. nih.gov This would allow for the introduction of alkyl chains at the 2-position. Another potential application is the difluoroalkylation of pyridine derivatives, which has been achieved using photoredox catalysis. tandfonline.com
Electrochemistry uses an electric current to drive chemical reactions. google.comresearchgate.netacs.org This technique offers a clean and sustainable alternative to traditional methods that often rely on stoichiometric oxidants or reductants. Electrochemical methods have been developed for the cyanation of various aromatic compounds. researchgate.netrsc.org For instance, an electrochemical decyanoalkylation of cyanopyridines has been demonstrated, enabling the formation of a C(sp³)–C(sp²) bond. acs.org Such a strategy could potentially be adapted for the functionalization of the nitrile group in this compound.
The table below highlights some of the potential photoredox and electrochemical transformations applicable to the this compound scaffold.
| Method | Transformation | Reactive Intermediate | Potential Product | Reference(s) |
| Photoredox Catalysis | Alkylation | Pyridyl radical | 2-Alkyl-4-(benzyloxy)nicotinonitrile | nih.gov |
| Photoredox Catalysis | Difluoroalkylation | Difluoroalkyl radical | 2-(Difluoroalkyl)-4-(benzyloxy)nicotinonitrile | tandfonline.comnih.gov |
| Electrochemistry | Cyanation | Cyanide radical anion | 4-(Benzyloxy)pyridine-2,3-dicarbonitrile | researchgate.netrsc.org |
| Electrochemistry | Decyanoalkylation | Alkyl radical | 2-Bromo-4-(benzyloxy)pyridine (after alkylation and decyanation) | acs.org |
Sustainable and Biocatalytic Approaches to its Synthesis and Derivatization
The development of sustainable and biocatalytic methods is a major focus in modern chemistry, aiming to reduce the environmental impact of chemical processes.
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. nih.govnih.gov For the synthesis and derivatization of this compound, several biocatalytic approaches could be envisioned.
For instance, halogenating enzymes could be used for the selective bromination of a suitable pyridine precursor. nih.govbiorxiv.org While direct enzymatic bromination at the 2-position of a pre-functionalized pyridine might be challenging, the development of engineered halogenases could open up new possibilities.
Another promising area is the use of nitrilases , which are enzymes that can hydrolyze nitriles to carboxylic acids. frontiersin.orgnih.gov A nitrilase could potentially be used to convert the nitrile group of this compound into a carboxylic acid, providing a different handle for further functionalization. The enzymatic synthesis of nicotinic acid from 3-cyanopyridine (B1664610) is a well-established industrial process and serves as a proof-of-concept for the viability of this approach. frontiersin.orgnih.gov
The following table summarizes potential biocatalytic approaches for the synthesis and derivatization of the target molecule.
| Enzyme Class | Reaction Type | Substrate | Potential Product | Reference(s) |
| Halogenase | Bromination | 4-(Benzyloxy)nicotinonitrile | This compound | nih.govbiorxiv.orgresearchgate.net |
| Nitrilase | Nitrile hydrolysis | This compound | 4-(Benzyloxy)-2-bromonicotinic acid | frontiersin.orgnih.gov |
| Hydroxynitrile Lyase | Cyanohydrin formation | Aldehyde precursor | Cyanohydrin intermediate for nicotinonitrile synthesis | ekb.eg |
Q & A
Basic: What are the key synthetic strategies for preparing 4-(Benzyloxy)-2-bromonicotinonitrile?
Answer:
The synthesis typically involves two critical steps:
Protection of the Hydroxy Group : React 4-hydroxy-2-bromonicotinonitrile with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile. This introduces the benzyloxy group, protecting the hydroxy functionality .
Bromination : If the bromo group is not pre-existing, bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Solvent choice (e.g., CCl₄ or DMF) and temperature control are critical to avoid over-bromination .
Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure complete conversion.
- Purify intermediates via column chromatography using silica gel and a hexane/ethyl acetate gradient.
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
A multi-spectral approach is recommended:
- ¹H/¹³C NMR :
- The benzyloxy group shows characteristic aromatic protons (δ 7.2–7.4 ppm) and a methylene bridge (δ ~5.1 ppm).
- The nitrile (C≡N) carbon appears at δ ~115 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the nitrile stretch (~2220 cm⁻¹) and benzyl ether C-O-C absorption (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₃H₁₀BrN₂O: 313.9984).
Advanced: How can researchers optimize Suzuki-Miyaura coupling reactions involving the bromo substituent?
Answer:
The bromo group’s reactivity in cross-couplings depends on:
Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for aryl bromides. Use ligand-free conditions if side reactions (e.g., dehalogenation) occur .
Solvent/Base System : Employ toluene/EtOH (4:1) with Na₂CO₃ for mild conditions. For sluggish reactions, switch to DMF with Cs₂CO₃ at 80–100°C .
Byproduct Mitigation :
- Monitor for homo-coupling byproducts (e.g., via GC-MS).
- Add catalytic CuI to suppress protodebromination .
Advanced: How to resolve contradictions in regioselectivity during nitrile functionalization?
Answer:
Discrepancies in nitrile reactivity (e.g., hydrolysis vs. nucleophilic addition) arise from:
Reaction Conditions :
- Acidic Hydrolysis : Concentrated HCl at reflux converts nitriles to carboxylic acids. Competing bromo-group hydrolysis may occur; use controlled stoichiometry .
- Nucleophilic Attack : Use Grignard reagents (e.g., MeMgBr) in THF at –78°C to favor ketone formation without disturbing the benzyloxy group .
Catalytic Influence : Transition metals (e.g., Ni) can redirect selectivity. For example, Ni-catalyzed cyanation of aryl halides may compete with existing nitrile groups .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Keep in a desiccator at 2–8°C under argon to prevent moisture absorption and bromine liberation .
Advanced: How to analyze conflicting data on thermal stability during DSC studies?
Answer:
Discrepancies in decomposition temperatures (Td) may stem from:
Sample Purity : Impurities (e.g., residual solvents) lower observed Td. Pre-purify via recrystallization (ethanol/water) .
Heating Rate : Use slower rates (5°C/min) to detect subtle phase changes. Compare with TGA to correlate mass loss with thermal events .
Atmosphere : Oxidative (air) vs. inert (N₂) conditions can shift Td by 20–30°C. Standardize testing parameters across studies .
Basic: What are the applications of this compound in medicinal chemistry?
Answer:
- Pharmacophore Development : The nitrile group can be hydrolyzed to carboxamides or carboxylic acids for target-binding studies .
- Fragment-Based Screening : Use the bromo group for late-stage diversification via cross-coupling to introduce bioisosteres (e.g., aryl rings, heterocycles) .
Advanced: How to troubleshoot low yields in benzyloxy deprotection reactions?
Answer:
Common issues and solutions:
- Catalytic Hydrogenation : Use Pd/C (10% wt.) in ethanol under H₂ (1 atm). If incomplete, switch to Pearlman’s catalyst (Pd(OH)₂/C) .
- Acidic Conditions : Avoid HCl/HOAc if the nitrile group is acid-sensitive. Opt for TFA/CH₂Cl₂ (1:4) at 0°C for milder deprotection .
- Byproduct Identification : Characterize side products (e.g., dibenzyl ethers) via LC-MS and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
